![molecular formula C22H18F4N4O2S B2501606 N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide CAS No. 1105219-07-5](/img/structure/B2501606.png)
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H18F4N4O2S and its molecular weight is 478.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H17F3N4O2S
- Molecular Weight : 446.45 g/mol
- Purity : Typically around 95%
Structural Representation
The compound features a thieno[3,4-c]pyrazole core, which is significant for its biological activity. The presence of trifluoromethyl and fluorobenzyl groups is expected to influence its pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related compound was assessed by the National Cancer Institute (NCI) through the Developmental Therapeutic Program (DTP), showing significant efficacy against various cancer cell lines with an average cell growth inhibition rate of 12.53% at a concentration of 10−5 M .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary docking studies suggest that it may inhibit key enzymes or receptors associated with tumor growth.
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For example, compounds that inhibit histone deacetylases (HDACs) have shown enhanced anticancer activity through mechanisms such as cell cycle arrest and promotion of apoptosis .
Table: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Anticancer | 12.53% inhibition in cell growth | |
HDAC Inhibition | Selective against HDAC3 (IC50: 95.48 nM) | |
Apoptosis Induction | Enhanced apoptosis in cancer cells |
Case Study 1: Inhibition of Tumor Growth
A study involving a structurally similar compound demonstrated its potential in inhibiting tumor growth in xenograft models. The compound exhibited a tumor growth inhibition (TGI) rate of 48.89% compared to standard treatments, indicating its potential as a lead candidate for further development .
Case Study 2: Combination Therapy
Research has shown that the compound can enhance the anticancer effects of existing chemotherapeutics such as taxol and camptothecin when used in combination therapies. This suggests potential for synergistic effects in clinical applications .
Propiedades
IUPAC Name |
N-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F4N4O2S/c23-16-7-1-13(2-8-16)9-27-19(31)10-30-20(17-11-33-12-18(17)29-30)28-21(32)14-3-5-15(6-4-14)22(24,25)26/h1-8H,9-12H2,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDCZJLVRPMGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F4N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.